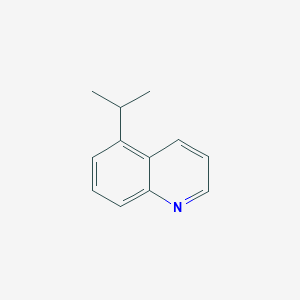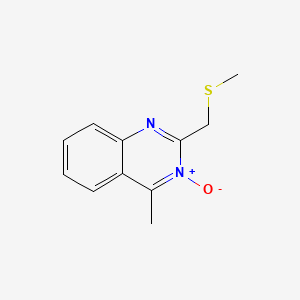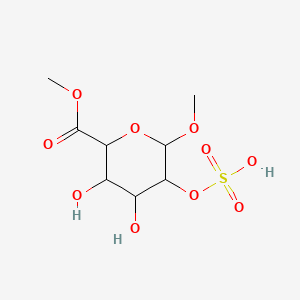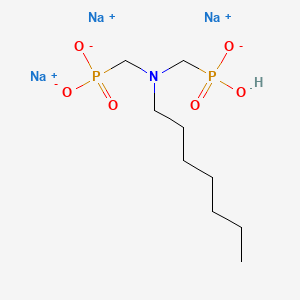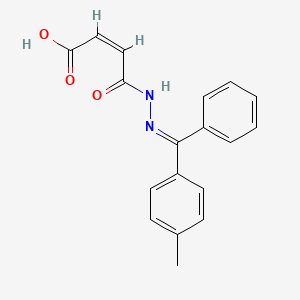
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is a chemical compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolone ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride typically involves the reaction of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
1,2-Dihydro-5-methyl-3H-pyrazol-3-one+Hydrazine hydrate→1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone
The hydrazone is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives with various functional groups.
Reduction: Amino-pyrazolone derivatives.
Substitution: Substituted hydrazone derivatives with different alkyl or acyl groups.
科学的研究の応用
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-5-pyrazolone: Employed as an intermediate in organic synthesis.
Uniqueness
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, distinguishing it from other pyrazolone derivatives.
特性
CAS番号 |
94313-67-4 |
|---|---|
分子式 |
C4H10Cl2N4 |
分子量 |
185.05 g/mol |
IUPAC名 |
(5-methyl-1H-pyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-2-4(6-5)8-7-3;;/h2H,5H2,1H3,(H2,6,7,8);2*1H |
InChIキー |
OXSDGCIUEYBNHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


